2-oxooxolan-3-yl 2-(3-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate

Description

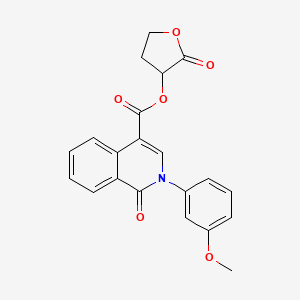

The compound 2-oxooxolan-3-yl 2-(3-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate is a synthetic small molecule featuring a 1,2-dihydroisoquinoline core with distinct functional modifications. Its structure comprises:

- 1,2-dihydroisoquinoline backbone: The core includes a ketone group at position 1 (1-oxo) and a 3-methoxyphenyl substituent at position 2.

- Ester linkage: Position 4 is functionalized with a carboxylate ester group, specifically a 2-oxooxolan-3-yl (tetrahydrofuran-3-yl) moiety, introducing a five-membered lactone ring.

Its synthesis likely involves coupling a 1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid derivative with 2-oxooxolan-3-ol under standard esterification conditions, analogous to methods described for related compounds .

Properties

IUPAC Name |

(2-oxooxolan-3-yl) 2-(3-methoxyphenyl)-1-oxoisoquinoline-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO6/c1-26-14-6-4-5-13(11-14)22-12-17(15-7-2-3-8-16(15)19(22)23)20(24)28-18-9-10-27-21(18)25/h2-8,11-12,18H,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHRLFTGNRYZHDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2C=C(C3=CC=CC=C3C2=O)C(=O)OC4CCOC4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxooxolan-3-yl 2-(3-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the oxolan ring: This can be achieved through the cyclization of a suitable precursor under acidic or basic conditions.

Introduction of the methoxyphenyl group: This step often involves the use of a methoxyphenyl halide and a suitable base to facilitate nucleophilic substitution.

Formation of the dihydroisoquinoline moiety: This can be synthesized through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

Coupling of the intermediates: The final step involves coupling the oxolan ring, methoxyphenyl group, and dihydroisoquinoline moiety through esterification or amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-oxooxolan-3-yl 2-(3-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at the methoxyphenyl group or the dihydroisoquinoline moiety, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Halides, acids, bases, and various nucleophiles or electrophiles.

Major Products Formed

Oxidation: Oxo derivatives with increased oxidation states.

Reduction: Reduced forms with additional hydrogen atoms.

Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.

Scientific Research Applications

Chemical Properties and Reactions

The compound can undergo various chemical reactions:

- Oxidation : Using agents like potassium permanganate to form corresponding oxo derivatives.

- Reduction : Employing reducing agents such as sodium borohydride to yield reduced forms.

- Substitution Reactions : Nucleophilic or electrophilic substitutions can occur at the methoxyphenyl group or dihydroisoquinoline moiety.

Pharmacological Applications

Research indicates that derivatives of isoquinoline compounds exhibit various pharmacological activities:

- Anticancer Activity : Compounds similar to 2-oxooxolan-3-yl 2-(3-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate have shown efficacy against different cancer cell lines by inducing cell cycle arrest and promoting apoptosis through various mechanisms .

Case Studies

- Antiproliferative Effects : A study demonstrated that certain isoquinoline derivatives achieved significant growth inhibition in cancer cell lines (IC50 values in the micromolar range), indicating potential as anticancer agents .

- Mechanistic Insights : Research has shown that these compounds can induce apoptosis in cancer cells by activating intrinsic pathways involving caspases and Bcl-2 family proteins .

Uniqueness of 2-Oxooxolan-3-Yl Compound

The combination of structural features in this compound confers specific chemical reactivity and biological activity that distinguishes it from other derivatives.

Mechanism of Action

The mechanism of action of 2-oxooxolan-3-yl 2-(3-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally related to several derivatives of 1-oxo-1,2-dihydroisoquinoline and quinolines. Key comparisons include:

Substituent Variations on the Aromatic Ring

- Electronic effects : The 3-methoxy group in the target compound may enhance solubility and alter binding interactions compared to para-halogenated analogs (Cl, F), which are more lipophilic and electron-withdrawing.

- Spatial effects : The meta-substitution (3-methoxy) vs. para-substitution (4-Cl/F) could influence steric interactions in target binding pockets.

Ester Group Modifications

- Cyclic ester (target) : The 2-oxooxolan-3-yl group may reduce esterase-mediated hydrolysis compared to methyl esters, prolonging half-life.

Core Structure Comparisons

- 1-oxo-1,2-dihydroisoquinoline (target): The dihydroisoquinoline core provides rigidity and planar aromaticity, favoring interactions with flat binding sites (e.g., ATP pockets in kinases).

Structural and Computational Insights

- Conformational analysis: The puckering of the 2-oxooxolan-3-yl ring (tetrahydrofuran derivative) can be analyzed using Cremer-Pople coordinates , which quantify ring non-planarity and may correlate with bioavailability.

- Crystallography : Tools like SHELXL () and ORTEP-3 () are critical for resolving the 3D structure of such compounds, particularly the ester group’s orientation and hydrogen-bonding patterns.

Biological Activity

The compound 2-oxooxolan-3-yl 2-(3-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, cytotoxicity against cancer cell lines, and other pharmacological properties.

Chemical Structure and Synthesis

The compound belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities. The synthesis typically involves multi-step organic reactions, including the formation of the oxolan ring, introduction of the methoxyphenyl group, and formation of the dihydroisoquinoline moiety through methods such as cyclization and nucleophilic substitution .

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, a series of isoquinoline derivatives were evaluated for their cytotoxic effects against various cancer cell lines using the MTT assay. The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values in the nanomolar range .

Table 1: Cytotoxicity of Isoquinoline Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HCT116 (Colon) | 15 | Topoisomerase II inhibition |

| Compound B | MDA-MB-231 (Breast) | 25 | Induction of apoptosis |

| Compound C | ACP03 (Gastric) | 18 | DNA intercalation |

2. PARP Inhibition

The compound has also been assessed for its inhibitory activity against poly(ADP-ribose) polymerases (PARP1 and PARP2), which are crucial in DNA repair mechanisms. In vitro assays showed that some isoquinoline derivatives could inhibit PARP activity significantly, with one compound demonstrating an IC50 value of 156 nM . This suggests that the compound may have potential as a therapeutic agent in cancers with defective DNA repair pathways.

Table 2: PARP Inhibition Data

| Compound | PARP1 Inhibition (%) at 1 µM | IC50 (nM) |

|---|---|---|

| Compound D | 85.2 | 156 |

| Compound E | 75.0 | 300 |

The mechanisms by which these compounds exert their biological effects include:

- Topoisomerase Inhibition: Many isoquinoline derivatives interact with topoisomerase II, leading to DNA damage and apoptosis in cancer cells .

- Induction of Apoptosis: Some compounds induce programmed cell death through various pathways, including mitochondrial dysfunction and activation of caspases.

- DNA Intercalation: The ability to intercalate into DNA can disrupt replication and transcription processes, contributing to cytotoxic effects .

Case Studies

A notable case study involved the evaluation of a related isoquinoline derivative against gastric cancer cell lines. The study found that the compound exhibited selective toxicity towards cancer cells while sparing normal fibroblast cells, indicating a favorable therapeutic index . This selectivity is crucial for developing anticancer agents that minimize side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.